![molecular formula C19H20FN3S B2862342 5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 683779-94-4](/img/structure/B2862342.png)
5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine” is a chemical compound with the linear formula C18H19FN4S . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . The compound also contains a fluorophenyl group and a methylpiperidinyl group attached to the thieno[2,3-d]pyrimidine core .Physical And Chemical Properties Analysis
The compound has a molecular weight of 342.441 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Optical Properties and Sensor Applications
A series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, related to the specified compound by their thieno[2,3-d]pyrimidine core and aryl groups, have been synthesized to explore their optical properties. These compounds, characterized by distinct absorption and emission wavelengths influenced by the donor effect of terminal aryl groups, exhibit strong fluorosolvatochromic properties and proton sensitivity. This makes them suitable for applications as polarity or proton sensors, leveraging their intramolecular charge transfer (ICT) characteristics (Muraoka, Obara, & Ogawa, 2016).
Antimicrobial and Anti-inflammatory Agents
Thienopyrimidine derivatives have been identified as significant bioactive compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. The integration of different groups into the thieno[2,3-d]pyrimidine heterocyclic ring enhances these activities, leading to the synthesis of new series of thieno[2,3-d]pyrimidine heterocyclic compounds tested as antimicrobial and anti-inflammatory agents. These compounds have demonstrated remarkable activity against fungi, bacteria, and inflammation, underscoring their potential in pharmaceutical development (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Structural and Electronic Properties
The synthesis of 4-Methyl-2-phenyl-5-(1-pyrryl)-6-substituted-thieno[2,3-d]pyrimidines and related compounds has been explored, focusing on their structural parameters, electronic, linear, and nonlinear optical properties. These studies provide a comparative analysis between theoretical (DFT/TDDFT) and experimental findings, shedding light on the significant distribution of the pyrimidine ring in nature and its applications in medicine and nonlinear optics (NLO) fields. The results indicate considerable NLO character, especially for specific derivatives, making them suitable for optoelectronic applications (Hussain et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound 5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to have diverse biological activities . .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3S/c1-12-7-9-23(10-8-12)18-17-16(14-3-5-15(20)6-4-14)13(2)24-19(17)22-11-21-18/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEXYVZBQYSOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(3-methyl-1-propylpyrazol-4-yl)amino]acetate](/img/structure/B2862259.png)
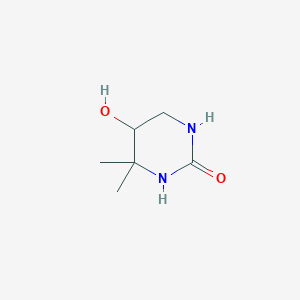
![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862262.png)

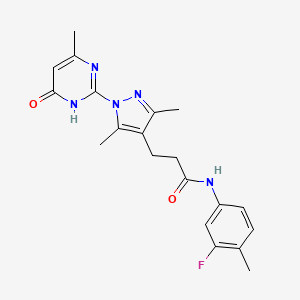
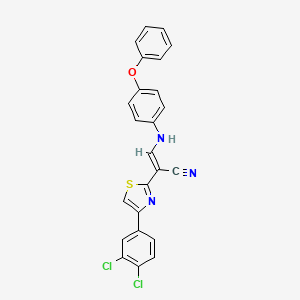
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2862267.png)
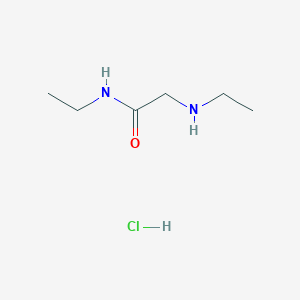
![ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2862272.png)

![5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B2862276.png)
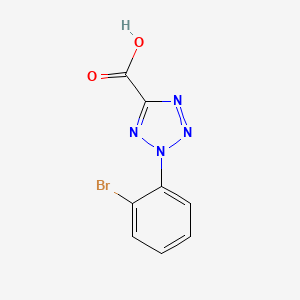

![2-Butyl-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2862281.png)